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Compound of Interest

Compound Name: Isomitraphylline

CAS No.: 4963-01-3

Cat. No.: B1672261

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for isomitraphylline, a pentacyclic oxindole alkaloid of significant interest in

pharmaceutical research. This document details its nuclear magnetic resonance (NMR) and

mass spectrometry (MS) profiles, offering valuable data for identification, characterization, and

quantification. Furthermore, it outlines the experimental protocols necessary to obtain such

data, serving as a practical resource for researchers in the field.

Spectroscopic Data of Isomitraphylline
The structural elucidation and characterization of isomitraphylline are heavily reliant on one-

dimensional and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The complete ¹H and ¹³C NMR chemical shift assignments for isomitraphylline, determined in

deuterochloroform (CDCl₃), are presented in Tables 1 and 2, respectively. These assignments

are crucial for the unambiguous identification of the molecule.

Table 1: ¹H NMR Spectroscopic Data for Isomitraphylline (in CDCl₃)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Table 2: ¹³C NMR Spectroscopic Data for Isomitraphylline (in CDCl₃)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Mass Spectrometry (MS)
High-resolution mass spectrometry with electrospray ionization (ESI-MS) is a key technique for

determining the molecular weight and elemental composition of isomitraphylline, as well as

for elucidating its structure through fragmentation analysis.
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Table 3: High-Resolution ESI-MS Data for Isomitraphylline
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Table 4: ESI-MS/MS Fragmentation Data of the [M+H]⁺ Ion of Isomitraphylline

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocols
The following sections provide detailed methodologies for the isolation, NMR analysis, and MS

analysis of isomitraphylline.

Isolation and Purification of Isomitraphylline
Isomitraphylline is typically isolated from the leaves or bark of plants from the Uncaria genus.

The following is a general protocol for its extraction and purification.
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Caption: Workflow for the isolation and purification of Isomitraphylline.

Extraction: The dried and powdered plant material is macerated with methanol at room

temperature for 72 hours. The mixture is then filtered, and the solvent is evaporated under

reduced pressure to yield a crude extract.

Acid-Base Partitioning: The crude extract is dissolved in 2% hydrochloric acid and washed

with hexane to remove non-polar compounds. The acidic aqueous layer is then basified with

ammonium hydroxide to a pH of 9 and extracted with dichloromethane. The organic layer is

collected and evaporated to yield the crude alkaloid fraction.

Chromatographic Purification: The crude alkaloid fraction is subjected to silica gel column

chromatography, eluting with a gradient of dichloromethane and methanol. Fractions are

collected and monitored by thin-layer chromatography. Fractions containing

isomitraphylline are combined and further purified by preparative high-performance liquid

chromatography (HPLC) on a C18 column using a water:acetonitrile gradient to yield pure

isomitraphylline.

NMR Spectroscopic Analysis
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Caption: Experimental workflow for NMR analysis of Isomitraphylline.

Sample Preparation: Approximately 5 mg of purified isomitraphylline is dissolved in 0.6 mL

of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: NMR spectra are recorded on a 400 MHz or 600 MHz spectrometer.

¹H NMR: A standard pulse sequence is used with a spectral width of approximately 12

ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically,

16 to 64 scans are acquired.

¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of

approximately 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5

seconds. Several thousand scans are typically required to achieve an adequate signal-to-

noise ratio.

2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC experiments are

employed to establish proton-proton and proton-carbon correlations, aiding in the

complete assignment of the spectra.

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction to
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obtain the final spectra.

Mass Spectrometric Analysis
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Caption: Workflow for HPLC-ESI-MS/MS analysis of Isomitraphylline.

Sample Preparation: A solution of isomitraphylline is prepared in methanol at a

concentration of approximately 1 mg/mL. The solution is filtered through a 0.22 µm syringe

filter prior to analysis.

Chromatographic Separation: The sample is injected into an HPLC system equipped with a

C18 column. A gradient elution is typically performed using a mobile phase consisting of

water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

Mass Spectrometric Detection: The eluent from the HPLC is introduced into an electrospray

ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

Ionization Mode: Positive ion mode is used to generate the protonated molecule [M+H]⁺.

Full Scan MS: Data is acquired over a mass range of m/z 100-1000 to determine the

accurate mass of the parent ion.

MS/MS Fragmentation: The [M+H]⁺ ion (m/z 369.1760) is selected as the precursor ion for

collision-induced dissociation (CID). MS/MS spectra are acquired at varying collision
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energies (e.g., 20-40 eV) to induce fragmentation and obtain structural information.

Data Analysis: The acquired data is processed to determine the accurate mass and

elemental composition of the parent ion and its fragments. The fragmentation pattern is

analyzed to confirm the structure of isomitraphylline.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of
Isomitraphylline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672261#spectroscopic-data-nmr-ms-of-
isomitraphylline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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